molecular formula C14H16O3 B155503 Dehydroespeletone CAS No. 51995-99-4

Dehydroespeletone

Cat. No. B155503
CAS RN: 51995-99-4
M. Wt: 232.27 g/mol
InChI Key: ZHHUKOQYRGQWAS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of nitrogen heterocyclic dehydroannulenes, which are related to dehydroespeletone in terms of the dehydrogenation process, has been achieved and their structures were determined using spectroscopic methods . Similarly, the on-surface synthesis of nonacene through dehydrogenation of a partially saturated precursor has been reported . These studies highlight the importance of controlled dehydrogenation reactions in synthesizing new carbon-rich materials and investigating their properties.

Molecular Structure Analysis

The molecular structures of the synthesized dehydropyridoannulenes were assigned using spectroscopic methods, and their conformations were determined by semiempirical theoretical calculations . For nonacene, the electronic properties and molecular orbitals were analyzed using scanning tunneling spectroscopy and corroborated by density functional theory calculations . These analyses are crucial for understanding the behavior and potential applications of these molecules.

Chemical Reactions Analysis

The dehydropyridoannulenes exhibited interesting chemical reactions, such as reversible proton-triggered luminescence quenching and coordination polymer formation with Ag(I) ions . The nonacene synthesis also involved an isomerization of intermediate dihydrononacene species, which was important for the structural and electronic characterization of the molecules . These reactions are indicative of the dynamic nature of these compounds and their responsiveness to environmental changes.

Physical and Chemical Properties Analysis

The dehydropyridoannulenes functioned as fluorescent chromophores and showed selective photoluminescence quenching sensory responses, particularly for Pd(II) ions . This suggests potential applications in sensing technologies. The nonacene molecules displayed distinct electronic properties when physisorbed on Au(111), which were thoroughly investigated through spectroscopic measurements . Understanding these properties is essential for the development of materials for electronic applications.

Scientific Research Applications

Catalytic Dehydrogenation Applications

Dehydroespeletone has implications in the field of catalytic dehydrogenation, a process that involves the removal of hydrogen from organic compounds. This process is crucial in the production of light olefins, which are key components in various industrial applications. For example, a study by Sattler et al. (2014) discusses the catalytic dehydrogenation of light alkanes on metals and metal oxides, highlighting the importance of catalyst performance and the reaction mechanism in dehydrogenation processes (Sattler, Ruiz‐Martinez, Santillan‐Jimenez, & Weckhuysen, 2014).

Geological and Geochemical Studies

Dehydroespeletone is also relevant in geological and geochemical studies. Waters (1988) explains the role of dehydration-melting reactions in the formation of granulite facies assemblages, where the dehydration of hydrous phases leads to the formation of anhydrous solid assemblages (Waters, 1988).

High-Pressure Geochemistry

High-pressure geochemical experiments, like those conducted by Tatsumi, Hamilton, and Nesbitt (1986), explore the nature of element migration processes in the upper mantle beneath volcanic arcs, which can involve dehydration processes similar to those involving dehydroespeletone (Tatsumi, Hamilton, & Nesbitt, 1986).

Hydrogen Storage Research

In hydrogen storage research, the dehydrogenation mechanisms of metal hydrides are crucial. Lu, Fang, and Sohn (2006) discuss a reaction mechanism explaining the dehydrogenation reactions of alkali and alkaline-earth metal hydrides, which is central to understanding hydrogen storage materials (Lu, Fang, & Sohn, 2006).

Protein Modification Studies

The functionalization of dehydroalanine, closely related to dehydroespeletone, plays a significant role in protein modification studies. Daďová, Galan, and Davis (2018) review the methods for incorporating dehydroalanine in proteins, demonstrating its versatility in creating modified protein side-chains (Daďová, Galan, & Davis, 2018).

Industrial Production of Light Olefins

Dehydroespeletone's role in the industrial production of light olefins is underscored by Nawaz (2015), who reviews the dehydrogenation of light alkanes for the production of corresponding olefins, a process of significant industrial importance (Nawaz, 2015).

Environmental Science Applications

The impact of various substances, including dehydroespeletone, on soil dehydrogenases is a subject of environmental science research. Kaczyńska, Borowik, and Wyszkowska (2015) study the effects of petroleum products on soil dehydrogenases, highlighting the role of these enzymes in environmental monitoring (Kaczyńska, Borowik, & Wyszkowska, 2015).

Mixed Liquid Studies

In the study of mixed liquids, the role of dehydroespeletone-like compounds is analyzed. Bauer et al. (2015) use various experimental methods to understand the dynamics of mixtures involving monohydroxy alcohols, which can be analogous to the behavior of dehydroespeletone in similar mixtures (Bauer et al., 2015).

Hydrological Research

Li et al. (2013) discuss the Heihe Watershed Allied Telemetry Experimental Research, which integrates observation and data management for watershed science. This research includes the analysis of chemical components like dehydroespeletone in hydrological processes (Li et al., 2013).

Peptide and Protein Chemistry

Chalker et al. (2011) describe methods for converting cysteine to dehydroalanine on peptides and proteins, which is important for the study of protein modifications and could involve dehydroespeletone or related compounds (Chalker et al., 2011).

properties

IUPAC Name

1-(5-acetyl-2-methoxyphenyl)-3-methylbut-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16O3/c1-9(2)7-13(16)12-8-11(10(3)15)5-6-14(12)17-4/h5-8H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHHUKOQYRGQWAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)C1=C(C=CC(=C1)C(=O)C)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20555941
Record name 1-(5-Acetyl-2-methoxyphenyl)-3-methylbut-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20555941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-Acetyl-2-methoxyphenyl)-3-methylbut-2-en-1-one

CAS RN

88076-21-5
Record name 1-(5-Acetyl-2-methoxyphenyl)-3-methylbut-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20555941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
AG Gonzalez, J Bermejo, F Estevez, R Velazquez - Phytochemistry, 1983 - Elsevier
… A hydroxyl group was situated at C-4, because it presents difficulty, as occurred with the demethylated dehydroespeletone, in forming the acetylated derivative with acetic anhydride-…
Number of citations: 17 www.sciencedirect.com
GF Padilla-González, M Diazgranados… - Botanical Journal of …, 2018 - academic.oup.com
The subtribe Espeletiinae (Asteraceae) constitutes a recently diversified group endemic to the South American Andes. Due to its impressive morphological diversity and remarkable …
Number of citations: 13 academic.oup.com
M Ismail, S Javed, M Kazim, A Razaq… - Chemistry of Natural …, 2022 - Springer
… baltistanicum, which were identified by comparison of their spectroscopic data with those reported in the literature as dehydroespeletone (2) [25], espeletone (3) [26], 3-…
Number of citations: 3 link.springer.com
JA Gutiérrez-González, A Pérez-Vásquez… - Journal of Natural …, 2023 - ACS Publications
Four new natural chemical entities, including 2-hydroxy-α-truxillic acid (2), (3R,4S)-2,2-dimethyl-3-hydroxy-4-(1-angeloyloxy)-6-acetyl-7-methoxychromane (3), N-tricosanoyltyramine (4)…
Number of citations: 3 pubs.acs.org

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